molecular formula C6H12N4S B13101345 2-(sec-Butyl)-5-hydrazinyl-1,3,4-thiadiazole

2-(sec-Butyl)-5-hydrazinyl-1,3,4-thiadiazole

Cat. No.: B13101345
M. Wt: 172.25 g/mol
InChI Key: AIJKRVDTHAGZPP-UHFFFAOYSA-N
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Description

2-(sec-Butyl)-5-hydrazinyl-1,3,4-thiadiazole is a heterocyclic compound containing a thiadiazole ring substituted with a sec-butyl group and a hydrazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(sec-Butyl)-5-hydrazinyl-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of sec-butyl hydrazine with thiocarbohydrazide, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(sec-Butyl)-5-hydrazinyl-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The thiadiazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group can yield azo compounds, while substitution reactions can produce a variety of substituted thiadiazole derivatives.

Scientific Research Applications

2-(sec-Butyl)-5-hydrazinyl-1,3,4-thiadiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the development of materials with specific properties, such as corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of 2-(sec-Butyl)-5-hydrazinyl-1,3,4-thiadiazole involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting their activity. The thiadiazole ring can also participate in electron transfer processes, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(sec-Butyl)-5-aminyl-1,3,4-thiadiazole: Similar structure but with an amino group instead of a hydrazinyl group.

    2-(sec-Butyl)-5-methyl-1,3,4-thiadiazole: Contains a methyl group instead of a hydrazinyl group.

    2-(sec-Butyl)-5-nitro-1,3,4-thiadiazole: Contains a nitro group instead of a hydrazinyl group.

Uniqueness

2-(sec-Butyl)-5-hydrazinyl-1,3,4-thiadiazole is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H12N4S

Molecular Weight

172.25 g/mol

IUPAC Name

(5-butan-2-yl-1,3,4-thiadiazol-2-yl)hydrazine

InChI

InChI=1S/C6H12N4S/c1-3-4(2)5-9-10-6(8-7)11-5/h4H,3,7H2,1-2H3,(H,8,10)

InChI Key

AIJKRVDTHAGZPP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=NN=C(S1)NN

Origin of Product

United States

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